(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
CAS No.: 1346447-14-0
Cat. No.: VC2855413
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1346447-14-0 |
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Molecular Formula | C8H8ClNO3 |
Molecular Weight | 201.61 g/mol |
IUPAC Name | (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol |
Standard InChI | InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2 |
Standard InChI Key | YKVVXYYYNBHYTE-UHFFFAOYSA-N |
SMILES | C1COC2=NC=C(C(=C2O1)CO)Cl |
Canonical SMILES | C1COC2=NC=C(C(=C2O1)CO)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
The compound (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol is registered with specific identifiers that enable precise chemical cataloging and reference, as detailed in Table 1.
Property | Value |
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CAS Number | 1346447-14-0 |
Molecular Formula | C₈H₈ClNO₃ |
Molecular Weight | 201.61 g/mol |
MDL Number | MFCD20487092 |
InChI | InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2 |
InChI Key | YKVVXYYYNBHYTE-UHFFFAOYSA-N |
SMILES | OCc1c(Cl)cnc2OCCOc12 |
Table 1: Chemical Identifiers of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol
Structural Features
The compound features a complex bicyclic structure with several key structural elements:
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A pyridine ring fused with a 1,4-dioxin moiety, forming the dioxino[2,3-b]pyridine core structure
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A chlorine atom substituted at the 7-position of the bicyclic system
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A hydroxymethyl (CH₂OH) group at the 8-position
This unique arrangement of atoms creates a three-dimensional structure with specific stereochemical characteristics that influence its physical properties and biological interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol are crucial for understanding its behavior in various environments and applications. While empirical data on specific physical constants is limited in the literature, the following properties can be inferred from its structure:
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Appearance: Typically a solid at room temperature
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Solubility: Likely soluble in polar solvents due to the hydroxymethyl group, which can form hydrogen bonds with solvent molecules
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Lipophilicity: Enhanced by the presence of the chlorine atom, potentially affecting its ability to cross cellular membranes
Chemical Properties
The chemical properties of this compound are determined by its functional groups:
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Hydroxymethyl Group: Provides a site for hydrogen bonding and can participate in various chemical reactions typical of primary alcohols, including oxidation to aldehydes or carboxylic acids, and esterification
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Chlorine Substituent: Affects the electron distribution in the pyridine ring and can undergo nucleophilic substitution reactions
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Pyridine Nitrogen: Acts as a weak base and potential site for coordination with metals or protonation
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Dioxin Moiety: Influences the compound's stability and conformational flexibility
Analytical Characterization
Analytical techniques useful for characterizing (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol include:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups (particularly the OH stretch of the hydroxymethyl group)
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Thin-Layer Chromatography (TLC) for reaction monitoring
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X-ray Crystallography: For definitive determination of the three-dimensional structure
Category | Classification/Information |
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GHS Pictogram | GHS07 (Warning) |
Hazard Statement | H319 (Causes serious eye irritation) |
Precautionary Statement | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Hazard Classification | Eye Irrit. 2 |
Storage Class Code | 11 - Combustible Solids |
WGK (Water Hazard Class) | 3 |
Table 2: Safety and Hazard Information
These classifications indicate that the compound requires appropriate handling precautions, particularly to avoid eye contact, and should be stored according to protocols for combustible solids.
Comparison with Related Compounds
To contextualize the properties of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol, it is valuable to compare it with structurally related compounds:
Structural Analogs
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2,3-Dihydro- dioxino[2,3-b]pyridine (CAS: 129421-32-5): The unsubstituted parent compound, lacking the chlorine and hydroxymethyl groups
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7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde (CAS: 1305324-73-5): Contains an aldehyde group instead of a hydroxymethyl group at the 8-position
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8-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine (CAS: 643067-83-8): Features a bromo substituent at the 8-position instead of the 7-chloro-8-hydroxymethyl pattern
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(2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol (CAS: 443956-46-5): Has the hydroxymethyl group at position 7 rather than position 8, and lacks the chlorine substituent
Pyridine Derivatives
Simpler pyridine derivatives with similar functional groups provide additional context:
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(2-Chloropyridin-3-yl)methanol (CAS: 42330-59-6): A simpler structure lacking the dioxin ring
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(5-Chloropyridin-2-yl)methanol (CAS: 209526-98-7): Another monoring structure with different positioning of the chlorine atom and hydroxymethyl group
These comparisons highlight how the specific arrangement of functional groups in (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol may lead to distinct chemical and biological properties.
Current Research and Future Directions
Current research involving compounds containing the dioxinopyridine scaffold suggests several promising directions:
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Medicinal Chemistry Explorations: The dioxinopyridine core structure appears in compounds being investigated for various therapeutic applications
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Structure-Activity Relationship Studies: Systematic modification of substituents on the dioxinopyridine scaffold to optimize biological activity
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Synthetic Methodology Development: Improved synthetic routes to access these complex heterocyclic systems more efficiently
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Material Science Applications: Potential use in specialized materials due to the unique electronic properties of the heterocyclic system
Future research may focus on exploring the biological activity of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol through targeted screening or rational drug design approaches.
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